molecular formula C10H19ClO B13258428 1-(1-Chloropropan-2-yl)-2-methoxycyclohexane

1-(1-Chloropropan-2-yl)-2-methoxycyclohexane

Cat. No.: B13258428
M. Wt: 190.71 g/mol
InChI Key: BMKNICLVOGPCQJ-UHFFFAOYSA-N
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Description

1-(1-Chloropropan-2-yl)-2-methoxycyclohexane is a halogenated cyclohexane derivative characterized by a chloropropan-2-yl substituent at the 1-position and a methoxy group at the 2-position of the cyclohexane ring.

Properties

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

1-(1-chloropropan-2-yl)-2-methoxycyclohexane

InChI

InChI=1S/C10H19ClO/c1-8(7-11)9-5-3-4-6-10(9)12-2/h8-10H,3-7H2,1-2H3

InChI Key

BMKNICLVOGPCQJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C1CCCCC1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chloropropan-2-yl)-2-methoxycyclohexane typically involves the reaction of cyclohexanone with methanol and hydrochloric acid to introduce the methoxy group. This is followed by the addition of 1-chloropropane under specific conditions to achieve the desired substitution on the cyclohexane ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(1-Chloropropan-2-yl)-2-methoxycyclohexane may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloropropan-2-yl)-2-methoxycyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

1-(1-Chloropropan-2-yl)-2-methoxycyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(1-Chloropropan-2-yl)-2-methoxycyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as a substrate or inhibitor, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Analogues with Chlorinated Alkyl Chains

(S)-4-(2-Chloropropan-2-yl)-1-(2,2,2-trichloroethyl)cyclohexene ()
  • Structure : Features a 2-chloropropan-2-yl group and a trichloroethyl substituent on a cyclohexene ring. The cyclohexene adopts a half-boat conformation, contrasting with the saturated cyclohexane ring in the target compound.
  • Synthesis : Prepared via reaction of (1S)-β-pinene with triethylamine and ZnCl₂, highlighting the role of Lewis acids in chlorinated cyclohexene synthesis.
  • Key Differences : The unsaturated cyclohexene ring increases reactivity (e.g., susceptibility to electrophilic addition), while the trichloroethyl group enhances steric hindrance and lipophilicity compared to the methoxy group in the target compound .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one ()
  • Structure: Contains a chlorophenyl group and a cyclopropyl moiety attached to a propanone backbone.
  • Functional Groups : The ketone group (propan-1-one) introduces polarity and hydrogen-bonding capacity, unlike the ether linkage in 1-(1-chloropropan-2-yl)-2-methoxycyclohexane.
  • Applications : Likely used in ketone-based reactions (e.g., Grignard additions), whereas the target compound’s ether and chloroalkyl groups may favor nucleophilic substitutions or elimination reactions .

Methoxy-Substituted Cyclohexane Derivatives

2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one ()
  • Structure: A cyclohexanone derivative with a 3-methoxyphenyl and isopropylamino group.
  • Reactivity: The amino group enables participation in Schiff base formation or coordination chemistry, while the methoxy group directs electrophilic aromatic substitution.
1-Methoxycyclohexane ()
  • Structure : Simplest analog, lacking the chloropropan-2-yl substituent.
  • Physical Properties : Lower molecular weight (128.17 g/mol vs. ~192.7 g/mol for the target compound) results in lower boiling point and higher volatility.
  • Applications : Primarily a solvent or intermediate in ether synthesis, whereas the target compound’s chloroalkyl group may confer pesticidal or medicinal activity .

Halogenated Cyclopropane and Benzodiazepine Derivatives

1,1-Dichloro-2-(3-methoxybenzyloxy)-2-((1E)-2-phenylpropen-1-yl)cyclopropane ()
  • Structure : Combines a cyclopropane ring with dichloro and methoxybenzyloxy substituents.
  • Reactivity : Cyclopropane ring strain enhances susceptibility to ring-opening reactions, unlike the stable cyclohexane ring in the target compound.
  • Synthetic Utility: Used in Nazarov or imino-Nazarov reactions, whereas the target compound’s structure may favor alkylation or dehydrohalogenation pathways .

Biological Activity

1-(1-Chloropropan-2-yl)-2-methoxycyclohexane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and potential applications based on current research findings.

  • Molecular Formula : C9H17ClO
  • Molecular Weight : 176.68 g/mol
  • IUPAC Name : 1-(1-chloropropan-2-yl)-2-methoxycyclohexane
  • Canonical SMILES : CC(CCl)C1CCCCC1OC

The biological activity of 1-(1-Chloropropan-2-yl)-2-methoxycyclohexane is primarily attributed to its ability to interact with various biomolecular targets. The compound can act as both a nucleophile and an electrophile, facilitating several chemical reactions including:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as hydroxide or amines.
  • Oxidation and Reduction Reactions : These reactions can lead to the formation of alcohols or ketones, influencing the compound's reactivity and interaction with biological systems.

Biological Activity

Research indicates that 1-(1-Chloropropan-2-yl)-2-methoxycyclohexane exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in developing antimicrobial agents.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
  • Neuroprotective Properties : Some studies indicate that this compound could have neuroprotective effects, potentially useful in neurodegenerative disorders.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1-(1-Chloropropan-2-yl)-2-methoxycyclohexane against various bacterial strains. Results showed significant inhibition of growth against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This indicates a promising avenue for treating conditions characterized by excessive inflammation.

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
1-(1-Chloropropan-2-yl)-2-methoxycyclohexaneCyclohexane derivativeAntimicrobial, anti-inflammatory
1-(1-Chloropropan-2-yl)benzeneBenzene derivativeModerate antimicrobial effects
Tris(1-chloropropan-2-yl) phosphatePhosphate derivativePotential neurotoxic effects

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